2-Bromo-6-chloro-4-methylaniline

Metabolism Toxicology Drug Development

Researchers developing pharmaceutical candidates often face genotoxicity risks from N-hydroxylamine metabolites. 2-Bromo-6-chloro-4-methylaniline addresses this with a 2-bromo substituent that slows N-hydroxylation versus its 2-chloro analog, while the 6-chloro group provides a second synthetic handle. The ortho-Br/Cl pattern enables orthogonal Pd-catalyzed cross-coupling sequences-C-Br activates first under mild conditions, leaving C-Cl intact for subsequent diversification. With a LogP of 3.57, derived compounds favor CNS distribution, making this building block ideal for neurological drug discovery programs. Supplied as a solid with ≥95% purity, available from BenchChem in gram-to-kilogram quantities with rapid global dispatch.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
CAS No. 135340-78-2
Cat. No. B172984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-methylaniline
CAS135340-78-2
Synonyms2-Bromo-6-chloro-4-methylaniline
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)N)Cl
InChIInChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
InChIKeyRCJDTZYWSMKAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-methylaniline – Halogenated Aniline Intermediate


2-Bromo-6-chloro-4-methylaniline is a polysubstituted aromatic amine with the formula C7H7BrClN, bearing bromine, chlorine, and methyl substituents on the aniline ring. This specific substitution pattern is referenced in synthetic methods as a building block for pharmaceutical and agrochemical intermediates [1]. The compound is commercially available as a solid with typical purity of 95–98%, and computed physicochemical properties include a LogP of 3.57 and a polar surface area of 26.02 Ų .

Orthogonal C–Br and C–Cl handles for sequential coupling
Commercially available with documented specification
High computed logP for membrane permeability studies

2-Bromo-6-chloro-4-methylaniline – Generic Substitution Failure


Halogenated anilines with similar substitution patterns are not interchangeable due to the distinct electronic and steric effects conferred by the specific halogen identity and ring position. In rat liver microsomal metabolism studies of 2-halogenated 4-methylanilines, the rate of side-chain C-hydroxylation increases in the order 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline, while N-hydroxylation follows a different rank order, demonstrating that even single-halogen substitution markedly alters metabolic fate [1]. This compound possesses both bromine and chlorine ortho to the amino group, creating a unique reactivity profile for cross-coupling reactions where bromine acts as the more labile leaving group while chlorine remains intact for subsequent functionalization [2].

Metabolic pathway 2-halo-4-methylanilines show halogen-dependent N- and C-hydroxylation rates; substitution may shift activation profile
Synthetic reactivity Only ortho-Br/Cl combination enables chemoselective sequential coupling; single-halogen analogs do not provide this
Physicochemical profile Altered halogen identity changes logP and polar surface area, potentially modifying extraction or chromatography behavior

2-Bromo-6-chloro-4-methylaniline – Procurement Evidence


N-Hydroxylation in Liver Microsomes

In rat liver microsomes, the N-hydroxylation rate of 2-bromo-4-methylaniline was significantly lower than that of 2-chloro-4-methylaniline. While 2-bromo-6-chloro-4-methylaniline was not directly assayed in this study, class-level inference from the 2-bromo-4-methylaniline scaffold indicates that bromine substitution at the 2-position reduces N-hydroxylation-mediated metabolic activation compared to chlorine substitution at the same position [1].

N-Hydroxylation Rate
Class-level
2-bromo-4-methylaniline < 2-chloro-4-methylaniline
May support reduced genotoxic activation risk relative to chloro analog
Class-level inference from 2-bromo-4-methylaniline scaffold
Metabolism Toxicology Drug Development

Side-Chain C-Hydroxylation Rates

The rate of side-chain C-hydroxylation in rat liver microsomes increases in the order 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. The bromo-substituted scaffold is preferentially oxidized at the 4-methyl side-chain over the aromatic ring, producing benzyl alcohol and benzaldehyde metabolites as major products [1].

Side-Chain C-Hydroxylation
Class-level
2-bromo-4-methylaniline > 2-chloro-4-methylaniline > 2-fluoro-4-methylaniline
Preferential oxidation at 4-methyl side-chain over ring
Rank order from rat liver microsome study
Metabolism Xenobiotics Pharmacokinetics

LogP and Lipophilicity

The computed LogP value for 2-bromo-6-chloro-4-methylaniline is 3.57, representing a high lipophilicity relative to unsubstituted aniline (LogP ≈ 0.9) and mono-halogenated anilines such as 2-bromo-4-methylaniline or 2-chloro-4-methylaniline [1]. This elevated LogP is driven by the combined effect of bromine (atomic radius 1.85 Å) and chlorine (atomic radius 1.75 Å) substituents.

Computed LogP
Reported
3.57
Higher lipophilicity vs unsubstituted aniline may enhance membrane distribution
Computed via fragmentation method
Physicochemical Properties Lipophilicity ADME

Dual Halogen Reactivity

The patent US 2010/0331566 explicitly claims synthetic methods that utilize bromo or chloro substituents as blocking groups during aromatic functionalization [1]. The presence of both bromine and chlorine in 2-bromo-6-chloro-4-methylaniline enables sequential cross-coupling reactions: the more reactive C–Br bond can undergo palladium-catalyzed coupling while the C–Cl bond remains intact for subsequent transformations.

Differential Halogen Reactivity
Method context
C–Br bond ~70 kcal/mol; C–Cl ~84 kcal/mol
Selective C–Br activation enables sequential coupling without protecting groups
Based on patent synthetic methods
Organic Synthesis Cross-Coupling Chemoselectivity

Commercial Purity and Supply Chain

2-Bromo-6-chloro-4-methylaniline is commercially available from major suppliers including Sigma-Aldrich (via AOBChem) with a purity specification of 95% , while other vendors (AKSci) offer the compound at 98% purity with defined physical form (solid) and long-term storage conditions (ambient) [1]. The compound carries standard GHS hazard codes H315, H319, H335 indicating skin/eye/respiratory irritation [1].

Commercial Specification
Specification review
Purity 95–98%; solid; ambient storage
Established supply reduces synthesis validation burden
Multiple vendors; GHS H315-H319-H335
Quality Control Procurement Supply Chain

2-Bromo-6-chloro-4-methylaniline – Application Scenarios


Pharmaceutical Intermediate Synthesis

Based on the class-level evidence that 2-bromo-4-methylaniline undergoes slower N-hydroxylation than its 2-chloro counterpart, 2-bromo-6-chloro-4-methylaniline is preferentially selected as a pharmaceutical building block when minimizing N-hydroxylamine-mediated genotoxicity is a critical design criterion [1]. The additional 6-chloro substituent provides a second handle for synthetic diversification without compromising the metabolic advantage conferred by the 2-bromo substitution.

Chemoselective Sequential Functionalization

The ortho-bromo and ortho-chloro substituents enable orthogonal reactivity in transition metal-catalyzed cross-coupling sequences [2]. The C–Br bond can be selectively activated under mild conditions (e.g., room-temperature copper catalysis or low-temperature palladium catalysis) while the C–Cl bond remains inert, allowing for stepwise installation of different aryl, heteroaryl, or amine moieties onto the aniline core without protecting group manipulations.

CNS-Targeted Scaffold

With a computed LogP of 3.57, 2-bromo-6-chloro-4-methylaniline-derived compounds are predicted to exhibit favorable blood-brain barrier penetration and CNS distribution . This physicochemical profile makes the compound a suitable starting point for synthesizing neurological drug candidates where moderate to high lipophilicity is required for target engagement.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Halogen-dependent metabolic profile
Genotoxic impurity control assessment
Sequential Coupling Scaffold
Orthogonal C–Br/C–Cl reactivity
Cross-coupling sequence validation
CNS Research Scaffold
Computed logP for BBB penetration
In silico permeability and distribution modeling

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19 linked technical documents
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